molecular formula C13H11ClO5 B15188246 Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate CAS No. 133880-36-1

Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate

Cat. No.: B15188246
CAS No.: 133880-36-1
M. Wt: 282.67 g/mol
InChI Key: XUYRSVNTPKKLKO-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate is a chemical compound with a complex structure that includes a furan ring, a chlorophenyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-dihydro-5-phenyl-2-hydroxy-3-oxo-2-furanacetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Ethyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and pharmacokinetics.

Uniqueness

Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and provide specific interactions with molecular targets. The methyl ester group also contributes to its distinct chemical properties, affecting its solubility and reactivity.

Properties

CAS No.

133880-36-1

Molecular Formula

C13H11ClO5

Molecular Weight

282.67 g/mol

IUPAC Name

methyl 2-[5-(4-chlorophenyl)-3-oxofuran-2-yl]ethaneperoxoate

InChI

InChI=1S/C13H11ClO5/c1-17-19-13(16)7-12-10(15)6-11(18-12)8-2-4-9(14)5-3-8/h2-6,12H,7H2,1H3

InChI Key

XUYRSVNTPKKLKO-UHFFFAOYSA-N

Canonical SMILES

COOC(=O)CC1C(=O)C=C(O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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